

Technical Guide: Daclatasvir-d16 - Certificate of Analysis and Purity Assessment

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Compound of Interest		
Compound Name:	Daclatasvir-d16	
Cat. No.:	B15141790	Get Quote

This technical guide provides a comprehensive overview of the analytical specifications and purity assessment methodologies for **Daclatasvir-d16**. The information is intended for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled compound in their work.

Introduction

Daclatasvir-d16 is a deuterated analog of Daclatasvir, a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1] Due to its isotopic labeling, **Daclatasvir-d16** serves as an excellent internal standard for the quantification of Daclatasvir in biological matrices using mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS).[2][3] The stable isotope label ensures that its chemical and physical properties closely mimic that of the parent compound, while its distinct mass allows for clear differentiation in mass spectrometric analysis.

Physicochemical Properties and Purity

The following table summarizes the key physicochemical properties and typical purity specifications for **Daclatasvir-d16**.



Parameter	Specification	
Chemical Formula	C40H34D16N8O6[1]	
Molecular Weight	754.97 g/mol [1]	
Appearance	Solid	
Purity (Typical)	≥98%	
Deuterated Forms	≥99% (d1-d16)	
Solubility	Soluble in DMSO and Methanol[3]	

Experimental Protocols for Purity and Identity Confirmation

The purity and identity of **Daclatasvir-d16** are typically confirmed using a combination of chromatographic and spectrometric techniques. While specific protocols may vary between manufacturers, the following methodologies are based on established analytical methods for Daclatasvir and are applicable to its deuterated analog.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate **Daclatasvir-d16** from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., Hypersil C18, Agilent Zorbax SB C18).[4][5]
- Mobile Phase: A mixture of acetonitrile and a buffer, such as 0.05% o-phosphoric acid in water or 9 mM dipotassium hydrogen orthophosphate buffer (pH 4).[4][5] A common gradient is a 50:50 (v/v) ratio of the organic and aqueous phases.[4]
- Flow Rate: Typically in the range of 0.7 to 1.2 mL/min.[4][6]
- Detection: UV detection at a wavelength of 315 nm or 265 nm.[5][7]
- Column Temperature: Maintained at approximately 40°C.[5][7]



Procedure:

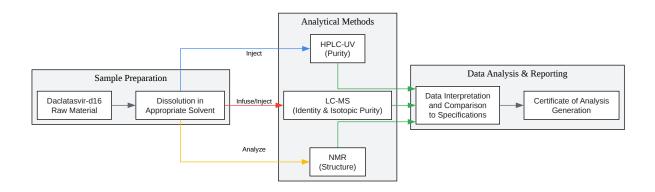
- Prepare a standard solution of Daclatasvir-d16 in a suitable solvent (e.g., methanol).
- Inject the solution into the HPLC system.
- Monitor the elution profile at the specified wavelength.
- The purity is determined by calculating the area of the main peak relative to the total area of all observed peaks.
- 3.2. Mass Spectrometry (MS) for Identity and Isotopic Purity Confirmation
- Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
- Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.
- Procedure:
 - Introduce the sample into the mass spectrometer.
 - Acquire the mass spectrum.
 - Confirm the identity of the compound by comparing the observed mass-to-charge ratio
 (m/z) with the theoretical value for the protonated molecule [M+H]+.
 - Assess the isotopic distribution to confirm the degree of deuteration.
- 3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
- Instrumentation: A high-field NMR spectrometer.
- Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆).
- Procedure:
 - Dissolve the sample in the deuterated solvent.



- Acquire ¹H and ¹³C NMR spectra.
- The absence or significant reduction of signals at positions corresponding to the deuterated sites in the ¹H NMR spectrum, along with the characteristic signals of the nondeuterated parts of the molecule, confirms the structure and labeling pattern.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the quality control analysis of **Daclatasvir-d16**.



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Caption: Quality Control Workflow for Daclatasvir-d16 Analysis.

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